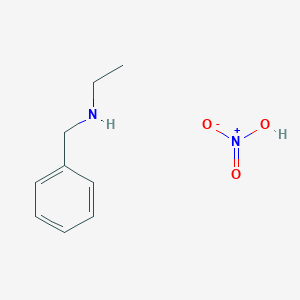

N-benzylethanamine;nitric acid

Description

Properties

CAS No. |

880554-39-2 |

|---|---|

Molecular Formula |

C9H14N2O3 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

N-benzylethanamine;nitric acid |

InChI |

InChI=1S/C9H13N.HNO3/c1-2-10-8-9-6-4-3-5-7-9;2-1(3)4/h3-7,10H,2,8H2,1H3;(H,2,3,4) |

InChI Key |

YUWPUHQLPDFPHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CC=CC=C1.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzylethanamine nitrate typically involves the reaction of N-benzylethanamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The reaction can be represented as follows: [ \text{N-benzylethanamine} + \text{HNO}_3 \rightarrow \text{N-benzylethanamine nitrate} ]

Industrial Production Methods: Industrial production of N-benzylethanamine nitrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and involves the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: N-benzylethanamine nitrate can undergo various chemical reactions, including:

Oxidation: The nitrate group can participate in oxidation reactions.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The benzyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-benzylethanamine nitrate has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. The phenyl group can interact with various receptors and enzymes, potentially modulating biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Benzylethanamine and Analogues

Key Observations :

- Steric Effects : N-Benzylpropan-2-amine’s branched structure reduces enzymatic conversion efficiency compared to linear N-benzylethanamine .

- Biological Activity : Derivatives of N-benzylethanamine exhibit weaker acetylcholinesterase (AChE) inhibition (IC₅₀ >10 µM) compared to piperazine-based analogues (IC₅₀ ~7.9 µM) .

- Synthetic Flexibility : N-Benzylethanamine’s secondary amine group enables diverse functionalization, as seen in symmetrical bis-tertiary amines for CXCR4 inhibition .

Nitric Acid vs. Other Mineral Acids

Table 2: Comparative Analysis of Nitric Acid and Similar Acids

Key Observations :

- Extraction Selectivity : Nitric acid is preferentially extracted over oxalic acid in TODGA/TBP systems due to stronger complexation with lanthanides and actinides .

- Oxidizing Power: HNO₃’s oxidizing capacity surpasses oxalic acid, making it indispensable in nitration and dissolution of metals .

N-Benzylethanamine in Drug Development

- Enzymatic Compatibility : Demonstrated in multienzyme cascades, enabling green synthesis routes for chiral amines .

Nitric Acid in Nuclear Waste Management

- Strontium Separation: TODGA/TBP solvents achieve efficient Sr²⁺ extraction from HNO₃ media, critical for ⁹⁰Sr removal in high-level waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.